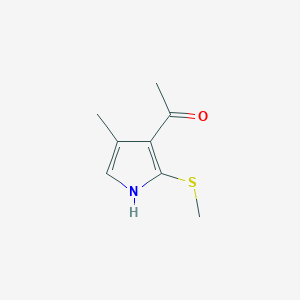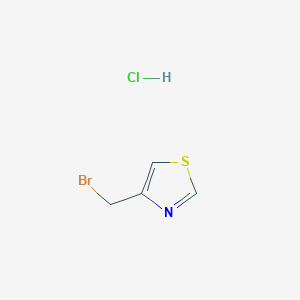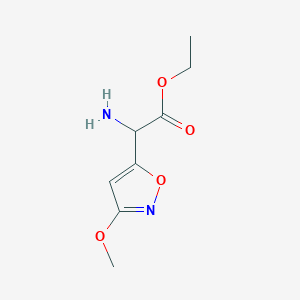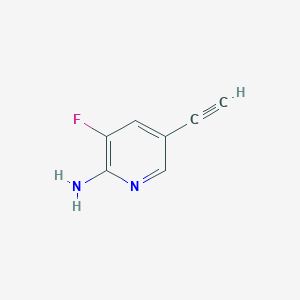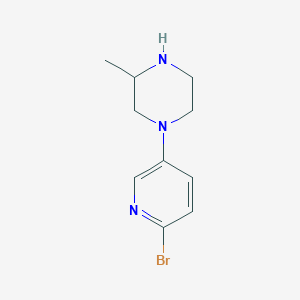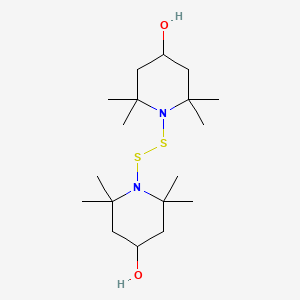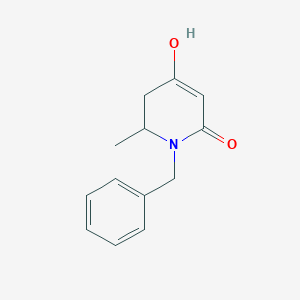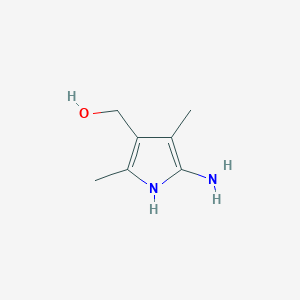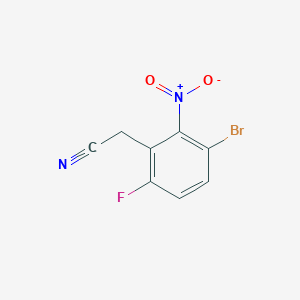
3-Bromo-6-fluoro-2-nitrophenylacetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-6-fluoro-2-nitrophenylacetonitrile is an organic compound that belongs to the class of aromatic nitriles. This compound is characterized by the presence of bromine, fluorine, and nitro functional groups attached to a phenyl ring, along with an acetonitrile group. The unique combination of these substituents imparts distinct chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-fluoro-2-nitrophenylacetonitrile typically involves multi-step organic reactions. One common synthetic route starts with the nitration of 3-bromo-6-fluorobenzene to introduce the nitro group. This is followed by a nucleophilic substitution reaction where the acetonitrile group is introduced. The reaction conditions often involve the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions using automated reactors. The process is optimized for efficiency, cost-effectiveness, and safety, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-fluoro-2-nitrophenylacetonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or iron powder in acidic conditions are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used, although these reactions are less frequently employed.
Major Products Formed
Nucleophilic Substitution: The major products depend on the nucleophile used. For example, using sodium azide would yield 3-azido-6-fluoro-2-nitrophenylacetonitrile.
Reduction: The reduction of the nitro group yields 3-bromo-6-fluoro-2-aminophenylacetonitrile.
Oxidation: Oxidation reactions can lead to the formation of various oxidized derivatives, depending on the specific conditions and reagents used.
Scientific Research Applications
3-Bromo-6-fluoro-2-nitrophenylacetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique functional groups.
Industry: The compound is used in the production of specialty chemicals and materials, including dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 3-Bromo-6-fluoro-2-nitrophenylacetonitrile depends on its specific application. In biological systems, the compound may interact with enzymes or receptors through its functional groups, leading to inhibition or activation of specific pathways. The bromine and nitro groups can participate in hydrogen bonding and electrostatic interactions, while the fluorine atom can influence the compound’s lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-6-fluoro-3-methylphenylacetonitrile
- 3-Bromo-2-fluoro-6-picoline
- 6-Bromo-2-fluoro-3-methoxybenzaldehyde
Uniqueness
3-Bromo-6-fluoro-2-nitrophenylacetonitrile is unique due to the specific combination of bromine, fluorine, and nitro groups on the phenyl ring, along with the acetonitrile group. This combination imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications. The presence of the nitro group, in particular, allows for further functionalization and derivatization, expanding its utility in synthetic chemistry.
Properties
Molecular Formula |
C8H4BrFN2O2 |
|---|---|
Molecular Weight |
259.03 g/mol |
IUPAC Name |
2-(3-bromo-6-fluoro-2-nitrophenyl)acetonitrile |
InChI |
InChI=1S/C8H4BrFN2O2/c9-6-1-2-7(10)5(3-4-11)8(6)12(13)14/h1-2H,3H2 |
InChI Key |
DSESXPXUBARPCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1F)CC#N)[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-benzyl-3,4-bis(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yloxy)pyrrolidine-2,5-dione](/img/structure/B12860367.png)
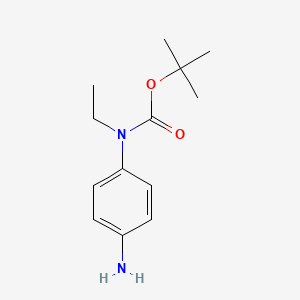

![N-(Prop-2-yn-1-yl)-6-(trifluoromethoxy)-1H-benzo[d]imidazol-2-amine](/img/structure/B12860380.png)
